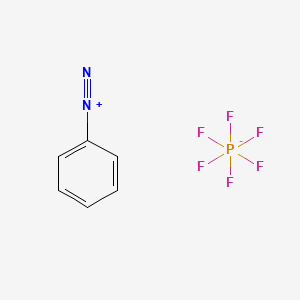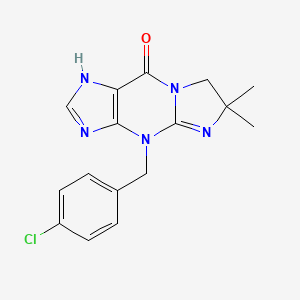
Fenprinast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenprinast involves the reaction of specific chemical precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public databases. it is known that the synthesis involves the formation of a complex molecular structure, including a chlorophenyl group and an imidazopyridine ring .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fenprinast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
Fenprinast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bronchodilator mechanisms and developing new therapeutic agents.
Biology: Investigated for its effects on bronchial tissues and cellular pathways involved in asthma.
Medicine: Explored for its potential in treating other respiratory conditions and its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new bronchodilator formulations and delivery systems
Mechanism of Action
Fenprinast exerts its effects by targeting specific molecular pathways involved in bronchial constriction. It likely interacts with receptors on bronchial smooth muscle cells, leading to relaxation and reduced hyperreactivity. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of calcium ion channels and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Cromolyn Sodium: Another cromotyn-like bronchodilator used for asthma treatment.
Nedocromil Sodium: Similar in function, used for preventing bronchospasm.
Montelukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis
Uniqueness of Fenprinast
This compound is unique due to its specific chemical structure, which provides a distinct mechanism of action and pharmacokinetic profile. Its oral bioactivity and effectiveness in reducing bronchial hyperreactivity make it a valuable compound in asthma research and treatment .
Properties
CAS No. |
75184-94-0 |
|---|---|
Molecular Formula |
C16H16ClN5O |
Molecular Weight |
329.78 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C16H16ClN5O/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
MXEAHCWVILOHDC-UHFFFAOYSA-N |
SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C |
Key on ui other cas no. |
75184-94-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


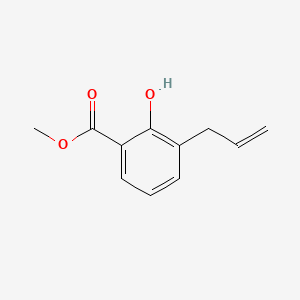
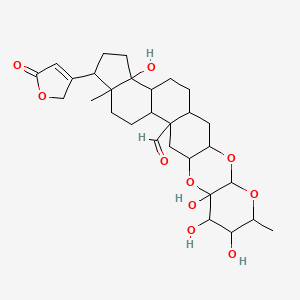


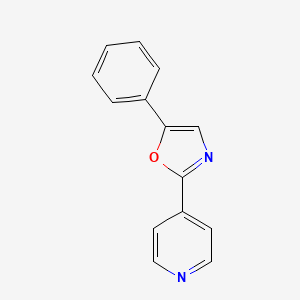
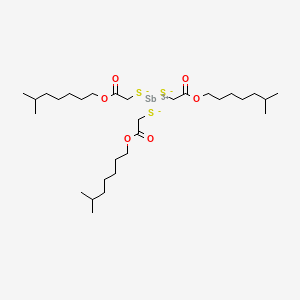
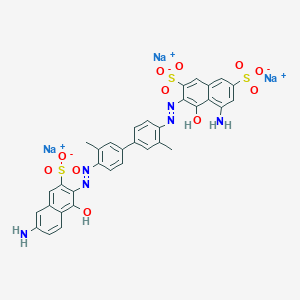

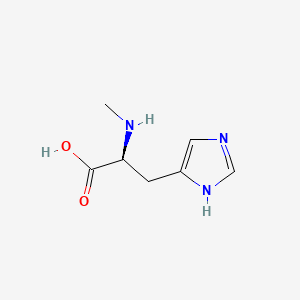
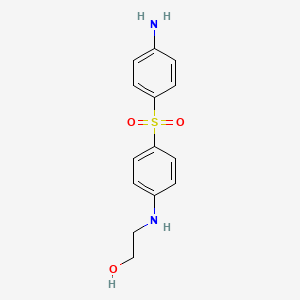

![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)
